molecular formula C9H4F4 B13156971 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene

1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene

Cat. No.: B13156971
M. Wt: 188.12 g/mol
InChI Key: NOTQKOYZFSFBLQ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene is an organic compound with the molecular formula C₉H₄F₄ It is characterized by the presence of a fluoro-substituted benzene ring and a trifluoropropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with trifluoropropynyl lithium in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a temperature range of 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

    Addition: Electrophiles such as bromine or iodine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted derivatives with various functional groups.
  • Addition products with halogens or other electrophiles.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing new pharmaceuticals with unique properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with molecular targets through its functional groups. The fluoro and trifluoropropynyl groups can form strong interactions with enzymes, receptors, or other biomolecules, influencing their activity and pathways. These interactions can lead to various biological effects, making the compound a valuable tool in research.

Comparison with Similar Compounds

  • 1-Fluoro-4-(trifluoromethyl)benzene
  • 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
  • 1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene

Comparison: 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene is unique due to the presence of both a fluoro group and a trifluoropropynyl group. This combination imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the trifluoropropynyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C9H4F4

Molecular Weight

188.12 g/mol

IUPAC Name

1-fluoro-4-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4F4/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H

InChI Key

NOTQKOYZFSFBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)F

Origin of Product

United States

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